

Application Notes and Protocols for Transarterial Radioembolization (TARE) with Holmium-166

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Compound of Interest

Compound Name: Holmium-166

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Transarterial Radioembolization (TARE) with **Holmium-166** (^{166}Ho) microspheres is an emerging locoregional therapy for the treatment of primary and metastatic liver tumors.[1][2] ^{166}Ho is a potent beta-emitter with a half-life of 26.8 hours, delivering a high radiation dose to the tumor while sparing surrounding healthy tissue.[3] A key advantage of ^{166}Ho is its multimodal imaging capabilities; it emits gamma radiation suitable for Single Photon Emission Computed Tomography (SPECT) and possesses paramagnetic properties allowing for Magnetic Resonance Imaging (MRI).[4][5] This "theranostic" characteristic enables accurate dosimetry and personalized treatment planning.[6][7]

These application notes provide a comprehensive overview of the protocols and data associated with ^{166}Ho -TARE, intended to guide researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies on ^{166}Ho -TARE.

Table 1: Patient and Treatment Characteristics

Characteristic	Value	References
Patient Population	Patients with unresectable primary or secondary liver tumors	[1][2]
Hepatocellular Carcinoma (HCC), Metastatic Colorectal Cancer (mCRC), Intrahepatic Cholangiocarcinoma (ICC), etc.	[8][9]	
Microsphere Type	Holmium-166 poly(L-lactic acid) microspheres (¹⁶⁶ Ho-PLLA-MS)	[4][5]
Mean Microsphere Diameter	~30 μm (range 15-60 μm)	[10]
Prescribed Activity	Dose-escalation protocols (e.g., 20, 40, 60, 80 Gy) or personalized dosimetry aiming for >150 Gy in tumor	[7][11]
Scout Dose	¹⁶⁶ Ho scout microspheres (e.g., 80-170 MBq) or ^{99m} Tc-MAA	[6][12]

Table 2: Efficacy and Survival Outcomes

Outcome	Metric	Value	References
Tumor Response (3 months)	Disease Control Rate (DCR) - overall	72% (95% CI, 46-89%)	[2] [13]
DCR (mRECIST)	93% (95% CI, 71-99%)	[2] [13]	
DCR (RECIST 1.1)	54% (95% CI, 22-83%)	[2] [13]	
Complete/Partial Response (mRECIST) in HCC	54%	[10] [14]	
Overall Survival (OS)	3 months	98%	[2] [13]
	6 months	89%	
	12 months	74%	
	30 months	39%	
Median OS (HCC)	14.9 - 22.1 months	[8] [10]	
Progression-Free Survival (PFS)	Median PFS (HCC, treated liver)	10.3 - 11 months	[8] [15]

Table 3: Dosimetry and Safety Profile

Parameter	Value	References
Absorbed Dose	Tumor-absorbed doses nearly three times higher than healthy liver	[13]
Median tumor-absorbed dose (ICC)	106.6 Gy (range 67-280 Gy)	[10][14]
Median healthy liver-absorbed dose (ICC)	32.9 Gy (range 22-44 Gy)	
Common Adverse Events (Grade 1-2)	Fatigue (71%), Back pain (55%), Ascites (32%), Nausea (23%), Abdominal pain (23%)	
Grade 3 Laboratory Toxicity (>10%)	Increased AST/SGT (16%), Hyperglycemia (19%), Lymphopenia (29%)	
Treatment-Related Unacceptable Toxicity	<10%	[10]

Experimental Protocols

Patient Selection and Work-up

A meticulous patient selection process is crucial for the success of ¹⁶⁶Ho-TARE.

Inclusion Criteria (General):

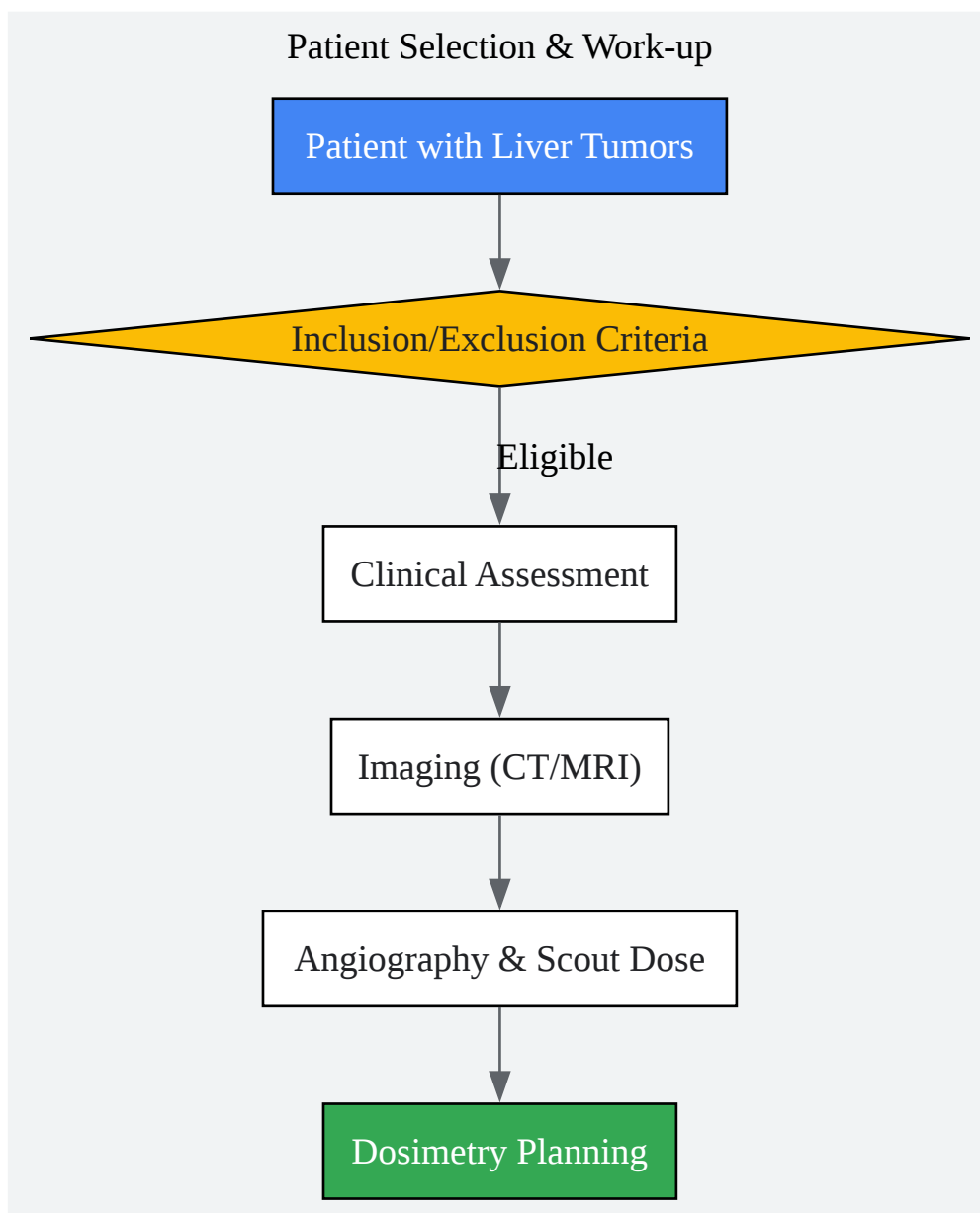
- Age ≥ 18 years.
- Confirmed diagnosis of unresectable primary or secondary liver malignancy.
- Adequate liver function (e.g., Child-Pugh A or B7).
- ECOG performance status of 0-2.
- Life expectancy of > 3 months.

Exclusion Criteria (General):

- Significant extrahepatic disease.
- Uncorrectable arterio-venous shunting.
- Severe renal or pulmonary insufficiency.
- Previous radiation therapy to the liver.

Pre-treatment Work-up:

- Comprehensive Medical History and Physical Examination: Assess overall health status and comorbidities.
- Laboratory Tests: Complete blood count, liver function tests, renal function tests, and tumor markers.
- Imaging:
 - Contrast-enhanced CT or MRI of the abdomen to evaluate tumor burden, vascular anatomy, and liver volume.
 - Chest CT to rule out significant pulmonary metastases.
- Angiography and Scout Dose Administration:
 - Perform a visceral angiogram to map the hepatic arterial anatomy.
 - Administer a scout dose of either ^{166}Ho microspheres (QuiremScout™) or Technetium-99m macroaggregated albumin ($^{99\text{m}}\text{Tc}$ -MAA) to assess for extrahepatic deposition and quantify the lung shunt fraction.[\[6\]](#)[\[12\]](#)



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Fig. 1: Patient Selection and Work-up Workflow.

Microsphere Preparation and Administration

The preparation and administration of ^{166}Ho microspheres require strict adherence to radiation safety protocols.

Microsphere Preparation (QuiremSpheres™):

- ^{165}Ho is incorporated into poly-L-lactic acid (PLLA) microspheres.
- The stable ^{165}Ho -PLLA microspheres are activated to radioactive ^{166}Ho -PLLA microspheres via neutron activation in a nuclear reactor.
- The final product is supplied in a vial containing the microspheres in a resuspension medium.

Administration Procedure:

- The procedure is performed under fluoroscopic guidance in an angiography suite.
- A microcatheter is advanced into the hepatic artery supplying the tumor.
- The ^{166}Ho microsphere vial is connected to a dedicated administration system.
- The microspheres are suspended by flushing with saline and administered in a slow, controlled manner.
- Post-administration, the delivery system is flushed to ensure complete delivery of the microspheres.

Post-Treatment Imaging and Dosimetry

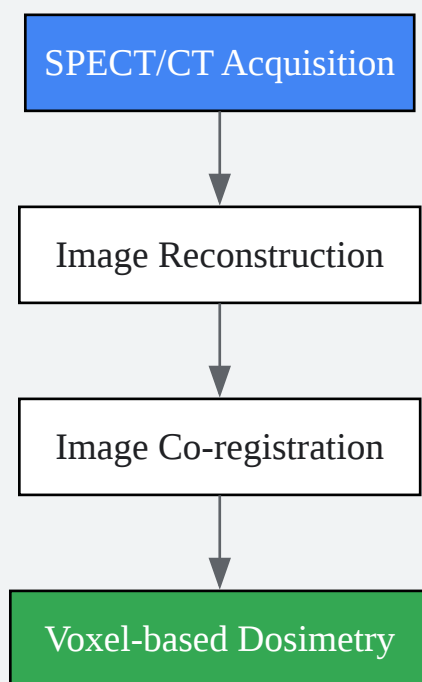
Post-treatment imaging is essential for verifying microsphere distribution and calculating the absorbed radiation dose.

SPECT/CT Imaging Protocol:

- Acquisition:
 - Perform SPECT/CT imaging within 24 hours of ^{166}Ho -TARE.
 - Use a dual-head gamma camera equipped with medium-energy collimators.
 - Acquire images with a primary energy window centered at 81 keV (15% width) for ^{166}Ho .
- [\[2\]](#)

- Utilize scatter correction techniques, such as a dual-energy window (DEW) or triple-energy window (TEW) method.[2]
- Reconstruction:
 - Reconstruct the images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response.
- Dosimetry Calculation:
 - Co-register the SPECT images with the pre-treatment CT or MRI to delineate the tumor and healthy liver volumes.
 - Convert the SPECT voxel counts to activity concentrations using a calibration factor.
 - Calculate the absorbed dose in Gray (Gy) using the Medical Internal Radiation Dose (MIRD) formalism.

SPECT/CT Dosimetry Workflow



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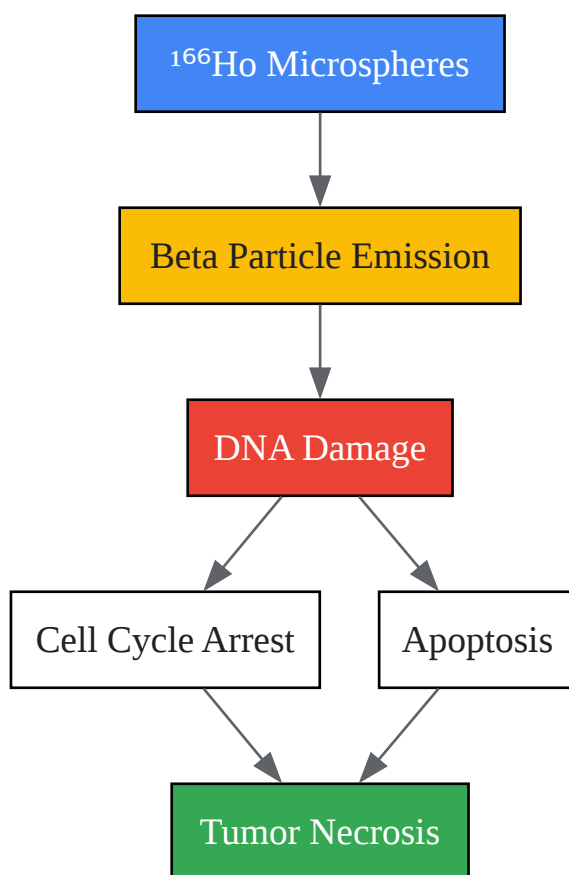
Fig. 2: SPECT/CT Dosimetry Workflow.

MRI-Based Dosimetry Protocol:

- Acquisition:
 - Acquire pre- and post-treatment MRI scans on the same day.
 - Use a multi-echo gradient echo (mGRE) sequence to generate $R2^*$ maps.[\[14\]](#)
- Image Processing:
 - Co-register the pre- and post-treatment $R2^*$ maps.
 - Calculate the change in $R2^*$ ($\Delta R2^*$) for each voxel, which is linearly correlated with the local concentration of ^{166}Ho microspheres.
- Dosimetry Calculation:
 - Convert the $\Delta R2^*$ map to a concentration map of ^{166}Ho .
 - Calculate the absorbed dose distribution using this concentration map.

Mechanism of Action

The therapeutic effect of ^{166}Ho -TARE is primarily due to the localized delivery of high-energy beta particles.



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Fig. 3: Mechanism of Action of ^{166}Ho -TARE.

The beta particles emitted by ^{166}Ho have a mean tissue penetration of 2.5 mm, leading to a highly localized radiation dose within the tumor microvasculature. This radiation induces DNA double-strand breaks in tumor cells, leading to cell cycle arrest and subsequent apoptosis or necrosis. The embolic effect of the microspheres also contributes to tumor ischemia.

Future Directions

Research in ^{166}Ho -TARE is ongoing, with a focus on:

- **Personalized Dosimetry:** Optimizing treatment planning based on individual patient and tumor characteristics to maximize efficacy and minimize toxicity.[6]
- **Combination Therapies:** Investigating the synergistic effects of ^{166}Ho -TARE with other cancer treatments, such as immunotherapy and chemotherapy.

- MRI-Guided Therapy: Developing real-time, MRI-guided administration of ^{166}Ho microspheres for adaptive and highly precise treatment delivery.[14]

These application notes provide a foundational understanding of the principles and practices of ^{166}Ho -TARE. For detailed, site-specific protocols and safety procedures, consultation with institutional guidelines and manufacturer's instructions for use is mandatory.

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